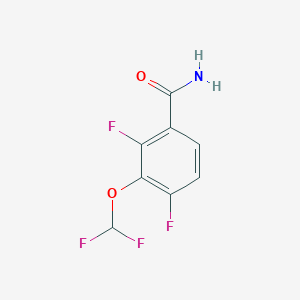

3-(Difluoromethoxy)-2,4-difluorobenzamide

描述

Contextualization within Fluorinated Organic Chemistry

Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly influence their properties. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The difluoromethoxy group (-OCHF₂) is of particular interest as it is considered a lipophilic hydrogen bond donor. This characteristic allows it to serve as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups, potentially leading to improved interactions with biological targets.

Significance of the Benzamide (B126) Core Structure in Chemical Synthesis

The benzamide functional group is a prevalent feature in a vast array of pharmaceuticals and biologically active compounds. This structural motif is valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. From a synthetic standpoint, the amide bond is robust and can be formed through a variety of well-established chemical reactions, making the benzamide core an accessible and versatile scaffold for chemical libraries.

The synthesis of benzamides typically involves the coupling of a carboxylic acid or its activated derivative (such as an acyl chloride) with an amine. In the case of 3-(Difluoromethoxy)-2,4-difluorobenzamide, a plausible synthetic route would involve the amidation of 3-(difluoromethoxy)-2,4-difluorobenzoic acid. The reactivity of the precursor, 2,4-difluorobenzoic acid, is enhanced by the presence of the two fluorine atoms on the aromatic ring, making it a versatile starting material for a range of chemical transformations. nbinno.com

Overview of Academic Research Trajectories for Fluorinated Benzamide Compounds

Academic and industrial research into fluorinated benzamide compounds is a burgeoning area. A significant focus of this research is the development of novel therapeutic agents. For instance, various 2,6-difluorobenzamide (B103285) derivatives have been designed and synthesized as inhibitors of the FtsZ protein, a key component in bacterial cell division, highlighting their potential as antibacterial agents. nih.gov

The substitution pattern on the benzamide ring is a critical determinant of biological activity. Research has shown that modifications to the substituents on the phenyl ring can lead to compounds with potent and selective activity against various bacterial strains, including resistant ones. The introduction of different alkoxy groups at the 3-position of 2,6-difluorobenzamides has been shown to yield compounds with significant antibacterial efficacy. nih.gov While direct research on this compound is not widely published, its structure aligns with these promising research trajectories.

Interactive Data Table: Properties of Related Fluorinated Benzamides

To provide context for the potential properties of this compound, the following table details information on related fluorinated benzamide compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 2,4-Difluorobenzamide | C₇H₅F₂NO | 157.12 | Crystal structure and solid-state properties acs.orgosti.govnih.gov |

| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | Precursor for antibacterial agents nih.gov |

| 3-Chloro-2,6-difluoro-alkoxybenzamide | Varies | Varies | FtsZ inhibitors for antibacterial activity nih.gov |

| 3-Bromo-2,6-difluoro-alkoxybenzamide | Varies | Varies | FtsZ inhibitors for antibacterial activity nih.gov |

Research Findings on Analogous Structures

Furthermore, the study of the crystal structures of various fluorinated benzamides, such as 2,4-difluorobenzamide, has provided a deeper understanding of the intermolecular interactions that govern their solid-state properties. acs.orgosti.govnih.gov This knowledge is crucial for understanding how these molecules might interact with biological macromolecules.

Structure

3D Structure

属性

CAS 编号 |

479091-08-2 |

|---|---|

分子式 |

C8H5F4NO2 |

分子量 |

223.12 g/mol |

IUPAC 名称 |

3-(difluoromethoxy)-2,4-difluorobenzamide |

InChI |

InChI=1S/C8H5F4NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14) |

InChI 键 |

MVPFXDMUJZNILW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1C(=O)N)F)OC(F)F)F |

产品来源 |

United States |

Chemical Reactivity and Derivatization of 3 Difluoromethoxy 2,4 Difluorobenzamide

Functional Group Interconversions of the Benzamide (B126) Moiety

The benzamide functional group is a key site for chemical modification, allowing for both oxidation and reduction reactions to yield new derivatives.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of reacting with various organic functional groups. researchgate.netscientificarchives.com The oxidation of benzamide derivatives is generally challenging due to the relative stability of the amide group. However, under specific conditions, reactions can be directed at other parts of the molecule. For a compound like 3-(Difluoromethoxy)-2,4-difluorobenzamide, the primary amide (-CONH₂) is typically resistant to oxidation by permanganate. Instead, the reaction would likely target the aromatic ring, especially if harsh conditions (e.g., high heat, strong acidity/alkalinity) are employed, potentially leading to ring cleavage.

In more targeted synthetic approaches, the amide could first be hydrolyzed to a carboxylic acid, which would then be more susceptible to further transformations. However, direct oxidation of the benzamide without affecting the sensitive difluoromethoxy group or the highly fluorinated aromatic ring requires carefully controlled conditions. Research on the oxidation of similar complex molecules like benzophenone-3 has shown that processes such as hydroxylation and cleavage of bonds can occur. nih.gov The reaction's outcome would be highly dependent on factors like pH, temperature, and oxidant concentration. nih.gov

| Reactant | Oxidizing Agent | Potential Products/Outcomes |

| This compound | Potassium Permanganate (KMnO₄) | Aromatic ring cleavage (under harsh conditions) |

| This compound | Potassium Permanganate (KMnO₄) | Limited reaction or degradation (under mild conditions) |

The reduction of the amide group offers a direct pathway to modify the functionality of this compound. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of amides to amines. nist.govni.ac.rs This reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the amide.

The reaction involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). Applying this to this compound, the benzamide moiety would be transformed into a benzylamine. This conversion is a fundamental tool in organic synthesis for producing amine derivatives from carboxylic acid derivatives. The process is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess hydride reagent and liberate the amine product. google.comrochester.edu

| Reactant | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | [3-(Difluoromethoxy)-2,4-difluorophenyl]methanamine |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its susceptibility to substitution reactions. The ring is substituted with three electron-withdrawing groups (two -F atoms, one -OCHF₂) and a meta-directing, deactivating amide group (-CONH₂).

Electrophilic Aromatic Substitution: The cumulative effect of these strongly deactivating groups makes the aromatic ring highly electron-deficient. Consequently, electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, would be extremely difficult and require harsh reaction conditions. The substituents would direct any incoming electrophile to the C5 position.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SₙAr). nih.gov The fluorine atoms, particularly the one at the C4 position (para to the amide group), are excellent leaving groups in SₙAr reactions. This pathway allows for the displacement of a fluoride (B91410) ion by a variety of nucleophiles. The regioselectivity of such reactions can be controlled, offering a versatile method for introducing new functional groups onto the aromatic core. researchgate.net This approach is a cornerstone for creating libraries of substituted aromatic compounds from polyhalogenated precursors. nih.gov

| Position on Ring | Substituent | Effect on Electrophilic Substitution | Activating/Deactivating for Nucleophilic Substitution |

| C1 | -CONH₂ | Deactivating, Meta-directing | Activating |

| C2 | -F | Deactivating, Ortho/Para-directing | Activating |

| C3 | -OCHF₂ | Deactivating, Ortho/Para-directing | Activating |

| C4 | -F | Deactivating, Ortho/Para-directing | Activating |

Formation of Novel Benzamide Analogues and Hybrid Structures

The reactivity of this compound serves as a foundation for synthesizing a diverse range of new chemical entities.

Enaminones are versatile building blocks in organic synthesis, characterized by the β-enaminone moiety (N-C=C-C=O). While direct conversion of the stable amide group in this compound to an enaminone is not straightforward, related structures can be synthesized to produce analogues. A common route to enaminone synthesis involves the reaction of a ketone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com

To create a difluorobenzamide-based enaminone, a synthetic pathway could start with a corresponding acetophenone (B1666503) derivative, 3-(Difluoromethoxy)-2,4-difluoroacetophenone. This precursor could react with DMF-DMA to yield an enaminone, which could then be further elaborated or coupled with other molecules to form complex hybrid structures. mdpi.com

The propensity of the fluorinated ring to undergo nucleophilic aromatic substitution (SₙAr) is the most powerful tool for creating diverse analogues from this compound. By selecting different nucleophiles, the fluorine atoms on the ring can be sequentially or selectively replaced.

This strategy allows for the introduction of a wide array of functional groups, including alkoxides, thiolates, and amines, leading to the generation of novel polyfluorinated benzamides with tailored substitution patterns. For instance, reaction with sodium methoxide (B1231860) would yield a methoxy-substituted benzamide, while reaction with a primary amine would introduce a secondary amine substituent onto the aromatic ring. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

| Nucleophile | Potential Product of SₙAr Reaction |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-(difluoromethoxy)-2-fluorobenzamide |

| Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-(difluoromethoxy)-2-fluorobenzamide |

| Ammonia (NH₃) | 4-Amino-3-(difluoromethoxy)-2-fluorobenzamide |

| Morpholine | 4-(Morpholino)-3-(difluoromethoxy)-2-fluorobenzamide |

Synthesis of Heterocyclic Systems Incorporating Fluorinated Benzamide Scaffolds

While specific examples detailing the direct use of this compound in the synthesis of heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of fluorinated anthranilic acid derivatives provides a strong indication of its potential synthetic utility. Fluorinated benzamides and their corresponding acids are key precursors for constructing various heterocyclic rings, most notably quinazolinones.

One common strategy for the synthesis of quinazolin-4-ones involves the reaction of a fluorinated anthranilic acid with a suitable nitrogen source. For instance, heating a fluorinated anthranilic acid with formamidine (B1211174) acetate (B1210297) in a high-boiling solvent like ethylene (B1197577) glycol monomethyl ether can yield the corresponding quinazolinone. nih.gov This cyclization introduces a second nitrogen atom into the ring system, forming the core quinazolinone structure.

Alternatively, fluorinated 3,1-benzoxazin-4-ones, which can be synthesized from the corresponding anthranilic acids, serve as versatile intermediates for quinazolinone synthesis. pleiades.onlinebrieflands.com These benzoxazinones can react with various nitrogen-centered nucleophiles, such as ammonium (B1175870) acetate or primary amines, to yield a diverse range of 3-substituted quinazolin-4-ones. pleiades.onlinebrieflands.com The reaction proceeds via a ring-opening and subsequent recyclization mechanism. Given that this compound can be hydrolyzed to the corresponding 2-amino-3-(difluoromethoxy)-4-fluorobenzoic acid, these synthetic routes are highly plausible for incorporating this specific fluorinated scaffold into a quinazolinone framework. The general synthetic approach is outlined below:

Plausible Synthetic Route to a Fluorinated Quinazolinone

This represents a generalized scheme for the synthesis of quinazolinones from fluorinated anthranilic acids and is a plausible, though not explicitly documented, route for the derivatization of this compound.

Rational Design and Synthesis of Fluorinated Diamide (B1670390) Compounds

The rational design and synthesis of fluorinated diamide compounds, particularly those based on an anthranilic acid scaffold, is a prominent area of research in the development of modern insecticides. scilit.commdpi.comccspublishing.org.cnscielo.brresearchgate.net These compounds often target the insect ryanodine (B192298) receptor (RyR), leading to uncontrolled calcium release and subsequent paralysis and death of the insect. researchgate.net The incorporation of fluorine and fluorinated moieties, such as the difluoromethoxy group, is a key strategy in the design of these molecules to enhance their biological activity, metabolic stability, and lipophilicity. ccspublishing.org.cn

The design of novel fluorinated diamides often begins with a lead compound, such as chlorantraniliprole (B1668704) or flubendiamide, and involves systematic structural modifications to improve efficacy and spectrum of activity. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies guide these modifications. For example, the nature and position of substituents on the phenyl ring of the anthranilamide portion can significantly impact insecticidal potency. ccspublishing.org.cn The introduction of various fluorinated groups is a common tactic in these SAR studies.

The synthesis of these fluorinated diamide compounds typically involves the coupling of a substituted anthranilic acid with a substituted aniline (B41778) or a heterocyclic amine. A general synthetic route is the reaction of a 2-amino-benzoic acid derivative with a substituted aniline in the presence of a coupling agent, or via the corresponding acid chloride.

For instance, a series of novel anthranilic diamides containing various fluorinated groups were synthesized and their insecticidal activities evaluated. ccspublishing.org.cn The general synthetic scheme involves the reaction of a substituted anthranilic acid with a substituted aniline.

General Synthesis of Fluorinated Anthranilic Diamides

Where X can represent various substituents, including fluorine and difluoromethoxy groups, and R1 and R2 represent diverse aryl or heteroaryl moieties.

The insecticidal activity of these synthesized diamides is then tested against various insect pests, such as the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). ccspublishing.org.cn The results of these bioassays provide valuable SAR data, which informs the next cycle of rational design.

**Table 1: Insecticidal Activity of Selected Fluorinated Diamide Analogs against *Plutella xylostella***

| Compound ID | R1 Substituent | R2 Substituent | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|---|

| Ia | 2-CH3, 4-Cl | 3-Cl-pyridin-2-yl | 10 | 100 |

| Ie | 2-CH3, 4-Br | 3-Cl-pyridin-2-yl | 10 | 100 |

| Ii | 2-CH3, 4-CN | 3-Cl-pyridin-2-yl | 10 | 90 |

| Iu | 2,4-di-Br | 3-Br-1-(3-Cl-pyridin-2-yl)-1H-pyrazol-5-yl | 0.01 | 70 |

Data sourced from studies on the synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups. ccspublishing.org.cn

The data in Table 1 illustrates how modifications to the substituents on the phenyl ring of the anthranilamide and the N-arylpyrazole portion of the molecule influence the insecticidal activity. This type of data is crucial for the rational design of new, more effective fluorinated diamide insecticides.

Structural Characterization and Spectroscopic Analysis in Academic Research

Spectroscopic Confirmation of Molecular Structure

Spectroscopic methods are indispensable for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 3-(Difluoromethoxy)-2,4-difluorobenzamide, a suite of techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside elemental analysis, would be employed to confirm its identity and structure. However, a review of available scientific literature indicates a lack of specific published data for this particular compound. The following sections outline the standard analytical approaches that would be used for its characterization.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts, splitting patterns (coupling), and integration of these signals would provide definitive information about their electronic environments and spatial relationships. The proton of the -OCHF₂ group would characteristically appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring.

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the benzamide (B126) carbonyl carbon, the aromatic carbons, and the difluoromethoxy carbon. The chemical shifts would be indicative of the carbon's hybridization and the nature of its substituents. Carbons bonded to fluorine would show characteristic coupling (C-F coupling), which provides further structural confirmation.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show three distinct signals: one for the two fluorine atoms of the difluoromethoxy group and one for each of the two fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (F-F and H-F coupling) would unambiguously confirm the positions of the fluorine substituents.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula (C₈H₅F₄NO₂). The fragmentation pattern observed in the mass spectrum would offer additional structural information, corresponding to the loss of specific functional groups.

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique that would typically show the protonated molecule [M+H]⁺, confirming the molecular weight.

Specific mass spectrometry or high-resolution mass spectrometry data for this compound has not been reported in the surveyed scientific databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-F stretching, and C-O-C stretching of the ether linkage, as well as vibrations corresponding to the aromatic ring. While this technique is standard for characterization, published IR spectral data for this specific compound could not be located.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The theoretical values for this compound are C: 41.94%, H: 2.20%, and N: 6.11%. Experimental values from elemental analysis that closely match these theoretical percentages would serve as strong evidence for the compound's purity and elemental composition. However, no published elemental analysis data for this compound was found.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecular structure and its packing in the crystal lattice. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity. Techniques such as column chromatography would be the primary method for purification, while High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess the purity of the final product. Specific details regarding the chromatographic conditions (e.g., stationary phase, mobile phase) used for the purification and purity analysis of this compound are not available in the public literature.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system. The process typically involves dissolving the crude solid in a hot solvent in which it is highly soluble, followed by cooling to allow the formation of high-purity crystals of the target compound, while impurities remain dissolved in the mother liquor.

While specific recrystallization data for this compound is not extensively detailed in publicly available literature, protocols for structurally similar compounds, such as fluorinated benzaldehydes, provide insight into suitable solvent systems. For industrial-scale purification of related compounds like 4-(difluoromethoxy)-3-hydroxybenzaldehyde, a mixed solvent system is often employed.

A common approach involves using a binary solvent mixture, where the compound is soluble in one solvent and less soluble in the other. This allows for fine-tuning of the crystallization process.

Table 4.3.1: Example Recrystallization Systems for Related Fluorinated Aromatic Compounds

| Compound Class | Solvent System | Purity Achieved |

|---|---|---|

| Difluoromethoxy Benzaldehydes | 10% Ethyl Acetate (B1210297) / Heptane | >98% |

This table presents data for structurally related compounds to illustrate common purification techniques.

The selection of an appropriate solvent is paramount for successful recrystallization, aiming for high recovery of the purified product. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Column Chromatography

Column chromatography is a highly versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.

Normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method for purifying fluorinated aromatic compounds like this compound. The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.

The choice of mobile phase (eluent) is crucial for achieving good separation. Typically, a mixture of a non-polar solvent (like hexane, petroleum ether, or pentane) and a more polar solvent (like ethyl acetate, dichloromethane, or ether) is used. The ratio is optimized to achieve a good retention factor (Rƒ) for the target compound, typically between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate, to ensure efficient separation on the column.

In the purification of various fluorinated and difluoromethoxy-containing molecules, different solvent systems have been successfully applied, as detailed in the table below.

Table 4.3.2.1: Example Silica Gel Chromatography Systems for Related Compounds

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| 2-(Difluoromethoxy-d1)-4-fluoro-1-nitrobenzene | Silica Gel | Petroleum Ether : Dichloromethane (4:1) rsc.org |

| 3-(Trifluoromethyl)benzamido Derivative | Silica Gel | Petroleum Ether / Ethyl Acetate (6:1 to 4:1 gradient) frontiersin.org |

| 1-bromo-4-(4,4-difluorobut-3-en-1-yl)benzene | Silica Gel | Pentane rsc.org |

This table illustrates common mobile phases used for purifying structurally analogous compounds on silica gel.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution analytical and preparative separation technique. Unlike normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

In RP-HPLC, non-polar compounds are retained longer on the column through hydrophobic interactions with the stationary phase, while more polar compounds elute earlier. This technique is particularly valuable for assessing the purity of a sample and for isolating highly pure material. The mobile phase often contains additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

While a specific, dedicated RP-HPLC method for this compound is not prominently published, methods developed for other fluorinated aromatic compounds demonstrate the typical conditions used. These established methods provide a strong basis for developing a robust analytical or preparative separation for the target compound.

Table 4.3.2.2: Representative RP-HPLC Conditions for Fluorinated Aromatic Compounds

| Stationary Phase | Mobile Phase Composition | Application |

|---|---|---|

| C8 or C18 Column | Acetonitrile / Water | Separation of peptide analogs with single amino acid stereoisomers nih.gov |

This table shows typical conditions from methods developed for other complex fluorinated molecules, which can be adapted for the analysis of this compound.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are powerful tools to elucidate the three-dimensional structure and electronic properties of molecules. For fluorinated benzamides, these methods are particularly useful in understanding the influence of highly electronegative fluorine atoms on the molecule's conformation and electronic distribution.

Conformational Analysis of Fluorinated Benzamides (e.g., Dihedral Angle Calculations)

The conformation of benzamide (B126) derivatives is largely determined by the rotational barrier around the C(aryl)-C(amide) bond. The planarity of the benzamide group is influenced by the substitution pattern on the aromatic ring. In the case of fluorinated benzamides, the presence of fluorine atoms, particularly in the ortho position, can lead to non-planar conformations.

For 4-ethoxy-2,3-difluoro benzamide, the calculated dihedral angles indicate a largely planar benzamide moiety, with slight deviations. researchgate.net This planarity is a result of the delocalization of the nitrogen lone pair into the aromatic ring and the carbonyl group. It can be inferred that 3-(Difluoromethoxy)-2,4-difluorobenzamide would also exhibit a similar preference for a near-planar conformation of the benzamide group relative to the phenyl ring, although the ortho fluorine at position 2 might induce a slight twist.

| Dihedral Angle | Calculated Value (B3LYP/6-31+G(d,p)) for 4-ethoxy-2,3-difluoro benzamide researchgate.net |

| C6–C1–C7–N14 | -179.4° |

| O13–C7–N14–H15 | -0.43° |

Table 1: Selected calculated dihedral angles for the analogous compound 4-ethoxy-2,3-difluoro benzamide, indicating the near planarity of the molecular backbone.

Exploration of Electronic Structure and the Influence of Fluorine Atom Positions

The electronic structure of this compound is significantly influenced by the presence of three fluorine atoms and a difluoromethoxy group. These substituents are strongly electron-withdrawing, which modulates the electron density distribution across the molecule.

Quantum chemical calculations, such as Mulliken population analysis, can quantify the partial atomic charges, revealing the electron-donating or -withdrawing nature of different functional groups. researchgate.netnih.gov For fluorinated benzamides, the fluorine atoms and the oxygen of the carbonyl group are expected to carry significant negative charges, while the adjacent carbon atoms and the amide protons will be more electropositive.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability. researchgate.netnih.gov In this compound, the electron-withdrawing fluorine and difluoromethoxy groups are expected to lower the energies of both HOMO and LUMO, potentially affecting the molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Analysis of Hydrophobic Interactions and Hydrogen Bonding Networks

For a molecule like this compound to be a successful ligand, it must form favorable interactions with the amino acid residues in the active site of a target protein. These interactions are primarily of two types: hydrogen bonds and hydrophobic interactions.

The amide group of the benzamide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O). The fluorine atoms, while highly electronegative, are generally considered weak hydrogen bond acceptors. The difluoromethoxy group can also participate in weak hydrogen bonding.

The fluorinated benzene (B151609) ring is a key contributor to hydrophobic interactions. The introduction of fluorine atoms can enhance these interactions. The concept of "polar hydrophobicity" suggests that while fluorine is highly electronegative, it can increase the hydrophobic character of a molecule, which is advantageous for binding in hydrophobic pockets of proteins.

Mechanistic Studies of Chemical Transformations using Computational Approaches

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

The synthesis of benzamides often involves the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine. slideshare.netresearchgate.net Computational studies can model these reactions to understand the role of catalysts, solvents, and substituent effects on the reaction rate and yield. For instance, DFT calculations can elucidate the transition state structures and activation energies for the key steps in the amidation process.

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics in Fluorinated Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Chemoinformatics involves the use of computational methods to analyze chemical information.

In the context of fluorinated compounds like this compound, QSAR studies can be used to predict their biological activity based on molecular descriptors. nih.govut.ee These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The inclusion of fluorine atoms significantly impacts these descriptors. For example, the high electronegativity of fluorine affects electronic properties, while its size influences steric parameters.

Chemoinformatics tools can be used to manage and analyze libraries of fluorinated compounds, helping to identify structural motifs that are important for a particular biological activity. This information is invaluable for the rational design of new, more potent analogues.

Application of 3 Difluoromethoxy 2,4 Difluorobenzamide As a Synthetic Building Block

Precursor for Synthesizing Pharmacologically Relevant Molecules

While direct synthesis of commercial drugs from 3-(Difluoromethoxy)-2,4-difluorobenzamide is not extensively documented in publicly available literature, its structural motifs are present in or analogous to key intermediates for potent, pharmacologically active molecules. The broader class of difluoromethoxy-substituted benzamides and related derivatives plays a crucial role in the synthesis of enzyme inhibitors and other therapeutic agents.

A notable example is the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of Roflumilast involves key intermediates such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3-hydroxyl-4-difluoromethoxyl benzaldehyde. googleapis.comgoogle.com These precursors, which feature the characteristic difluoromethoxy-benzene core, are subsequently converted to the final benzamide (B126) drug. This established synthetic route for a major pharmaceutical product underscores the high potential and relevance of this compound as a closely related and valuable building block for the discovery of new drug candidates. The strategic placement of fluorine atoms on the benzamide ring can further enhance the pharmacological profile of the resulting molecules.

Intermediate in Agrochemical Development

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, frequently utilizes fluorinated building blocks to enhance efficacy and selectivity. The introduction of fluorine atoms can lead to compounds with improved metabolic stability in plants and insects, as well as better transport properties. nbinno.com

For instance, the synthesis of the insecticide Teflubenzuron involves an intermediate, 3,5-dichloro-2,4-difluoroaniline, which is then reacted with 2,6-difluorobenzoyl isocyanate. google.com This highlights the utility of multi-fluorinated benzene (B151609) derivatives in the construction of complex agrochemical structures. While direct use of this compound in a commercial agrochemical is not explicitly detailed, its structural features align with the design principles of modern crop protection agents. The combination of a difluoromethoxy group and a difluorinated aromatic ring makes it an attractive starting material for the synthesis of new active ingredients with potentially superior properties.

Modular Component in the Construction of Diverse Chemical Libraries

The creation of chemical libraries containing a wide array of structurally distinct molecules is a cornerstone of modern drug discovery and materials science. These libraries are screened to identify compounds with desired biological activities or material properties. Fluorinated building blocks are particularly valuable in this context as they allow for the systematic exploration of chemical space with favorable pharmacokinetic and physicochemical properties. researchgate.net

The structure of this compound is well-suited for combinatorial chemistry and the generation of diverse molecular libraries. The benzamide functionality provides a convenient handle for a variety of chemical transformations, allowing for the attachment of different molecular fragments. The difluoromethoxy and difluoro-phenyl moieties introduce unique electronic and steric properties that can be systematically varied to probe structure-activity relationships. This modularity enables the rapid synthesis of numerous analogs, accelerating the discovery of novel lead compounds. nih.gov

Synthetic Utility in Broad Fluorine-Containing Compound Development

Beyond its potential applications in pharmaceuticals and agrochemicals, this compound serves as a versatile intermediate in the broader field of organofluorine chemistry. The development of new methods for the synthesis of fluorine-containing molecules is an active area of research, driven by the unique properties these compounds exhibit. nih.gov

Advanced Topics in Fluorinated Benzamide Research

Structure-Activity Relationship (SAR) Studies in Fluorinated Benzamide (B126) Series

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that investigates how the chemical structure of a compound influences its biological activity. For fluorinated benzamide series, SAR studies are pivotal in elucidating the role of fluorine atoms in modulating a molecule's potency, selectivity, and pharmacokinetic profile. By systematically modifying the structure and assessing the resulting changes in activity, researchers can identify key structural features essential for desired biological effects.

The introduction of fluorine into a benzamide scaffold profoundly alters its physicochemical properties, which in turn affects its biological behavior. Fluorine is the most electronegative element, and its presence can significantly change the electron distribution within a molecule. This alteration impacts pKa, dipole moment, chemical reactivity, and metabolic stability.

Lipophilicity and Permeability : Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. nih.gov This is a crucial factor for oral bioavailability and for compounds targeting the central nervous system. However, the effect is complex and depends on the extent and position of fluorination.

Conformational Control : Due to its small van der Waals radius (1.47 Å), fluorine is considered a reasonable mimic for hydrogen (1.20 Å), allowing it to be substituted with minimal steric disruption. nih.gov However, the introduction of fluorine can create novel intramolecular interactions, such as hydrogen bonds with C-F groups, which can lock the molecule into a specific, biologically active conformation. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor or enzyme.

The table below summarizes the general impact of fluorination on key molecular properties relevant to drug design.

| Molecular Property | Impact of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The high strength of the C-F bond blocks metabolic "soft spots." mdpi.com |

| Binding Affinity | Often Enhanced | Altered electronic properties can lead to stronger interactions with target proteins. nih.gov |

| Acidity/Basicity (pKa) | Can be Modified | Fluorine's high electronegativity alters the electron density of neighboring groups. nih.gov |

| Lipophilicity | Typically Increased | Influences membrane permeability and bioavailability. nih.gov |

| Molecular Conformation | Can be Restricted | Fluorine can participate in non-covalent interactions that stabilize specific conformations. |

The specific placement of fluorine atoms on the benzamide ring—positional isomerism—has a dramatic effect on the molecule's properties and biological activity. The location of the fluorine substituent (ortho, meta, or para to the amide group) can lead to distinct differences in electronic effects, steric hindrance, and potential for intramolecular interactions.

For example, studies on di-fluorine benzamide molecules have shown that the positions of the fluorine atoms play a role in the constructed molecular orbitals (HOMO and LUMO), which affects the molecule's reactivity and energy gap. flintbox.com Research on other fluorinated aromatic series has demonstrated that positional isomers can exhibit vastly different biological activities. For instance, in one study, an ortho-fluoro substituted compound showed better inhibitory activity than its meta and para counterparts. rsc.org Similarly, in studies of fluorinated benzenesulfonamides, the relative positions of the fluorine and other substituents were crucial for activity. researchgate.net

The effect of positional isomerism is often rationalized by considering:

Inductive vs. Resonance Effects : The electron-withdrawing inductive effect of fluorine is always present, but its ability to participate in resonance effects depends on its position relative to other functional groups.

Steric Hindrance : A fluorine atom at the ortho position can cause steric clashes that influence the conformation of the amide group relative to the aromatic ring, potentially affecting receptor binding. ucl.ac.uk

Intramolecular Hydrogen Bonding : An ortho-fluorine can act as a hydrogen bond acceptor from the amide N-H, influencing the molecule's conformation and membrane permeability.

The table below illustrates how different positional isomers of a hypothetical difluorobenzamide might exhibit varied properties.

| Isomer Position | Potential Effect on Chemical Behavior |

| 2,4-Difluoro | The 2-fluoro (ortho) atom can influence amide conformation through steric effects and potential intramolecular hydrogen bonding. The 4-fluoro (para) atom exerts strong electronic effects. |

| 2,6-Difluoro | Symmetrical substitution can lead to significant steric hindrance, potentially forcing the amide group out of the plane of the phenyl ring. |

| 3,5-Difluoro | The two meta-positioned fluorine atoms exert strong, additive inductive electron-withdrawing effects on the ring. |

Exploration of Novel Directing Groups in C-H Activation Methodologies

The synthesis of complex molecules like 3-(Difluoromethoxy)-2,4-difluorobenzamide often requires precise methods for forming carbon-carbon and carbon-heteroatom bonds. Carbon-hydrogen (C-H) activation has emerged as a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. A key element in many C-H activation strategies is the use of a "directing group" (DG), a functional group within the substrate that coordinates to a transition metal catalyst and directs it to a specific C-H bond, typically at the ortho position.

For benzamides, the amide group itself can serve as a directing group. However, research is focused on developing novel and more versatile directing groups to enhance reactivity, selectivity, and scope. The ideal directing group should be easy to install and remove, or be "traceless," meaning it can be removed in a one-pot fashion. rsc.org

Recent advancements have explored a variety of directing groups for the C-H functionalization of amides using catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co). mdpi.comnih.govnih.gov

N-methoxy amides (Weinreb amides) : The N-methoxy amide group has been shown to be a simple and highly versatile directing group for a range of C-H functionalization reactions catalyzed by Pd, Rh, and Ru. mdpi.comnih.gov It is effective in directing both sp2 and sp3 C-H activation.

Removable Pyridyl Groups : Pyridine-based directing groups have been developed that can be attached to the main molecule and later removed or modified after the C-H activation step is complete. youtube.com

Transient Directing Groups : An advanced strategy involves the in situ, catalytic formation of a directing group, which guides the C-H functionalization and is then cleaved in the same pot. snnu.edu.cn This avoids the separate synthetic steps of installing and removing the directing group, significantly improving efficiency.

The table below highlights some directing groups used in C-H activation relevant to amide synthesis.

| Directing Group Type | Catalyst | Key Features |

| Simple Amide (CONHR) | Pd(II), Rh(III) | Intrinsic directing ability but can have limited reactivity. |

| N-methoxy Amide | Pd(II), Rh(III), Ru(II) | Versatile and highly effective for a wide range of transformations. nih.gov |

| Phosphinic Amides | Ru(II) | A novel handle for specific reactions like the Fujiwara–Moritani reaction. nih.gov |

| Transient Imines | Rh(I) | Formed in situ from aldehydes, avoiding extra steps for DG installation/removal. snnu.edu.cn |

Development of Green Chemistry Principles for Fluorobenzamide Synthesis

The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.govacs.org The production of fluorobenzamides is an area where these principles are being actively applied to develop more sustainable and environmentally friendly processes.

Key areas of development include:

Catalytic Amide Bond Formation : Traditional methods for forming amide bonds often rely on stoichiometric coupling reagents (like carbodiimides or HATU), which generate significant amounts of waste. ucl.ac.uk Green chemistry seeks to replace these with catalytic methods. Boronic acid and ruthenium complexes have been developed as catalysts for the direct amidation of carboxylic acids and amines, with water or hydrogen gas as the only byproduct, dramatically improving the atom economy. sigmaaldrich.com

Safer Solvents and Reaction Conditions : A major focus is on replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2. jddhs.com Furthermore, developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. acs.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy requirements. flintbox.comjddhs.com

Sustainable Fluorination : The production of many fluorinating reagents can be energy-intensive and involve hazardous materials like hydrogen fluoride (B91410). criver.com Research is underway to develop safer and more sustainable fluorination methods. This includes designing synthetic catalysts that can use readily available and less hazardous fluoride sources, such as potassium fluoride, under milder conditions. criver.com PFAS-free synthesis routes are also being developed to avoid the use of environmentally persistent "forever chemicals." sciencedaily.comchemistryworld.com

Enzymatic Synthesis : Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable method for amide bond formation. These reactions can be performed in green solvents under mild conditions, with high selectivity, and without the need for protecting groups, which aligns with the principle of reducing derivatives. acs.orgbohrium.com

The following table summarizes the application of green chemistry principles to fluorobenzamide synthesis.

| Green Chemistry Principle | Application in Fluorobenzamide Synthesis |

| 1. Prevention | Designing syntheses to minimize byproduct formation from the outset. nih.gov |

| 2. Atom Economy | Using catalytic amidation methods that maximize the incorporation of reactant atoms into the final product. acs.org |

| 3. Less Hazardous Syntheses | Developing PFAS-free fluorination methods and avoiding toxic reagents. nih.govsciencedaily.com |

| 5. Safer Solvents | Replacing traditional organic solvents with water, bio-solvents, or performing solvent-free reactions. jddhs.com |

| 6. Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions that proceed at ambient temperatures. jddhs.com |

| 9. Catalysis | Using catalytic reagents (e.g., metal catalysts, enzymes) instead of stoichiometric reagents to reduce waste. nih.govbohrium.com |

Future Perspectives and Research Challenges for 3 Difluoromethoxy 2,4 Difluorobenzamide

Discovery of Unexplored Synthetic Pathways and Methodologies

Key research challenges and opportunities include:

Late-Stage Fluorination and Difluoromethoxylation: Developing methods to introduce the difluoromethoxy group and fluorine atoms at a late stage in the synthesis would provide greater flexibility and access to a wider range of analogs. This contrasts with traditional methods that often build the molecule around a pre-fluorinated starting material.

Novel Catalytic Systems: Exploration of new catalysts, such as transition-metal complexes, could enable milder and more selective C-F and C-O bond formations. For instance, silver-catalyzed ring-opening fluorination has been used for other challenging fluorinated amides, suggesting a potential avenue for exploration. nih.gov

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and safety, especially for exothermic fluorination reactions.

Biocatalysis: The use of enzymes, such as engineered cytochrome P450s or fluorinases, presents a green and highly selective alternative for C-H activation and subsequent fluorination, although this field is still in its nascent stages for complex synthetic molecules. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The empirical, trial-and-error approach to optimizing complex chemical reactions is time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by predicting reaction outcomes and suggesting novel synthetic routes. chemcopilot.comrjptonline.org

For a molecule like 3-(Difluoromethoxy)-2,4-difluorobenzamide, AI/ML can address several key challenges:

Reaction Condition Optimization: ML models, trained on vast databases of chemical reactions, can predict the optimal solvent, catalyst, temperature, and reagents to maximize yield and minimize byproducts. acs.orgeurekalert.org This is particularly valuable for navigating the complex interplay of electronic and steric effects in polyfluorinated systems.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways, including unconventional routes that a human chemist might overlook. chemcopilot.com These platforms can analyze millions of documented reactions to identify the most efficient and cost-effective strategies.

Predicting Side Reactions: AI algorithms can help anticipate potential side reactions and degradation pathways, allowing chemists to proactively design experiments that mitigate these issues. chemcopilot.com

The table below illustrates how machine learning could be applied to optimize a key synthetic step, such as the amidation of a corresponding benzoyl chloride.

| Parameter | Traditional Approach | AI/ML-Assisted Approach | Potential Benefit |

| Solvent Selection | Trial and error based on literature for similar compounds. | Prediction of optimal solvent based on reactant properties and reaction database analysis. | Reduced experiments, higher yield. |

| Base Selection | Screening of common organic and inorganic bases. | Ranking of bases by predicted reaction success and yield. | Faster optimization, cost savings. |

| Temperature Control | Standardized temperatures (e.g., room temp, reflux). | Suggestion of precise temperature profile to minimize byproduct formation. | Improved purity and yield. |

| Catalyst Choice | Use of standard coupling agents. | Identification of novel or more effective catalysts from predictive models. | Discovery of more efficient pathways. |

Sustainable Synthesis of Fluorinated Compounds

The increasing focus on environmental stewardship in the chemical industry necessitates the development of "green" synthetic processes. The synthesis of fluorinated compounds, which can involve hazardous reagents and generate persistent byproducts, is an area ripe for sustainable innovation. acs.orgsciencedaily.com

Future research in the sustainable synthesis of this compound and related molecules will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Safer Reagents: Replacing hazardous fluorinating agents (e.g., toxic gases) with safer, easier-to-handle alternatives. Recent developments in solid sulfonyl fluorides synthesized from simple precursors represent a step in this direction. sciencedaily.com

Renewable Feedstocks: Exploring pathways that begin with renewable starting materials, although this remains a significant long-term challenge for complex aromatic compounds.

Enzymatic Synthesis: As mentioned, biocatalysis offers a highly sustainable route, producing compounds under mild, aqueous conditions with minimal toxic byproducts. nih.gov The discovery and engineering of enzymes capable of performing the necessary transformations on substituted benzamide (B126) scaffolds is a key research goal.

Expansion of Derivatization Strategies for Novel Chemical Entities

The core structure of this compound serves as a valuable starting point for creating libraries of new compounds with potentially diverse biological activities. Derivatization allows for the systematic exploration of structure-activity relationships (SAR), which is crucial in drug discovery and materials science. nih.govnih.gov

Key strategies for expanding the chemical space around this scaffold include:

Modification of the Amide Group: The N-H bond of the primary amide can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups to probe interactions with biological targets. The amide itself could also be replaced with bioisosteres, such as 1,2,4-oxadiazoles, to improve metabolic stability or other properties. mdpi.com

Substitution on the Aromatic Ring: Although the ring is already heavily substituted, displacement of a fluorine atom via nucleophilic aromatic substitution (SNAr) could be possible, allowing for the introduction of other functional groups.

Functionalization of Substituents: While chemically challenging, modifying the difluoromethoxy group could lead to novel chemical entities.

Solid-Phase Synthesis: Employing solid-phase synthesis techniques could enable the rapid generation of a large library of derivatives for high-throughput screening. orientjchem.org

The following table outlines potential derivatization sites on the this compound scaffold.

| Derivatization Site | Potential Modifications | Rationale |

| Amide Nitrogen | Alkylation, Arylation, Acylation | Explore SAR, modulate solubility and lipophilicity. |

| Aromatic Ring (Position 5 or 6) | Introduction of small alkyl, amino, or nitro groups via SNAr. | Fine-tune electronic properties and steric profile. |

| Carbonyl Oxygen | Conversion to thioamide. | Alter hydrogen bonding capacity and electronic character. |

| Entire Amide Group | Replacement with bioisosteres (e.g., tetrazole, oxadiazole). | Improve metabolic stability and pharmacokinetic properties. mdpi.com |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, materials, and other valuable chemical products.

常见问题

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)-2,4-difluorobenzamide?

The synthesis typically involves:

- Intermediate preparation : Starting with halogenated benzaldehyde derivatives (e.g., 4-(difluoromethoxy)-3-hydroxybenzaldehyde ).

- Amidation : Coupling with appropriate amines via carbodiimide-mediated reactions (e.g., HATU or EDC/NHS) .

- Fluorination : Selective fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .

Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic methods are used to characterize this compound?

Q. Table 1: Key Spectral Data

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| NMR | δ -125 ppm (CFO) | |

| HRMS | m/z 260.05 (CHFNO) | |

| FT-IR | 1680 cm (C=O stretch) |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., 5.2 eV for similar difluoromethoxy benzene derivatives) to predict electrophilic/nucleophilic sites .

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to model substituent effects on electronic properties .

- Docking Simulations : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) across multiple concentrations to assess reproducibility .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural Analog Comparison : Benchmark against structurally similar compounds (e.g., Roflumilast, a difluoromethoxy benzamide with known PDE4 inhibition ).

Q. Table 2: Biological Activity Optimization Framework

| Step | Methodology | Reference |

|---|---|---|

| Assay Replication | IC determination in triplicate | |

| Metabolite Analysis | LC-MS with C18 reverse-phase column | |

| Structural Benchmark | Compare with Roflumilast analogs |

Q. What strategies improve the stability of this compound in aqueous solutions?

- pH Optimization : Maintain pH 6–7 to minimize hydrolysis of the difluoromethoxy group .

- Co-Solvents : Use 10–20% DMSO or PEG-400 to enhance solubility and stability .

- Lyophilization : Store as a lyophilized powder under inert gas (N or Ar) at -20°C .

Q. How can researchers design derivatives to enhance target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。